molecular formula C9H18O B13829308 2,6-Dimethyl-6-hepten-1-ol CAS No. 36806-46-9

2,6-Dimethyl-6-hepten-1-ol

Cat. No.: B13829308
CAS No.: 36806-46-9
M. Wt: 142.24 g/mol
InChI Key: GUIBQTSZYLPXBH-UHFFFAOYSA-N
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Description

2,6-Dimethyl-6-hepten-1-ol is an aliphatic alcohol with the molecular formula C9H18O. It is known for its characteristic structure, which includes a heptene backbone with two methyl groups at the 2nd and 6th positions and a hydroxyl group at the 1st position . This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-6-hepten-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the coupling of a Grignard reagent derived from 3-methyl-3-butenyl bromide with a suitable aldehyde under Schlosser conditions can yield the desired alcohol . The reaction typically requires dry tetrahydrofuran (THF) as a solvent and cooling below -50°C to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of related compounds such as methylheptenone. This method is favored due to its scalability and cost-effectiveness . The process generally requires a catalyst like palladium on carbon and hydrogen gas under controlled pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-6-hepten-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into saturated alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 2,6-Dimethyl-6-heptenal.

    Reduction: 2,6-Dimethylheptanol.

    Substitution: 2,6-Dimethyl-6-heptenyl chloride.

Scientific Research Applications

2,6-Dimethyl-6-hepten-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-6-hepten-1-ol involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone in ants, influencing their behavior and communication . The exact molecular pathways and targets are still under investigation, but it is believed to interact with olfactory receptors in insects.

Comparison with Similar Compounds

2,6-Dimethyl-6-hepten-1-ol can be compared with other similar compounds such as:

Uniqueness

The unique combination of the heptene backbone with two methyl groups and a hydroxyl group at specific positions makes this compound distinct. Its role as a pheromone in ants and its applications in the fragrance industry further highlight its uniqueness.

Properties

CAS No.

36806-46-9

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2,6-dimethylhept-6-en-1-ol

InChI

InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10/h9-10H,1,4-7H2,2-3H3

InChI Key

GUIBQTSZYLPXBH-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=C)C)CO

boiling_point

62.00 °C. @ 1.00 mm Hg

density

0.841-0.846

solubility

insoluble in water, soluble in fixed oils

Origin of Product

United States

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